molecular formula C9H7F3O2 B8298296 4-(Trfluorovinyloxy)benzyl alcohol

4-(Trfluorovinyloxy)benzyl alcohol

Cat. No. B8298296
M. Wt: 204.15 g/mol
InChI Key: UFSYWXCINNNKQP-UHFFFAOYSA-N
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Patent
US07019453B2

Procedure details

To a solution of 4-(trifluorovinyloxy)benzaldehyde (about 35 mmol) in benzene/ethanol (75/75 mL) at room temperature was added sodium borohydride (1.8 g, 1.3 eq). The resulting mixture was stirred at room temperature for 3 h. Under reduced pressure, all the solvent was evaporated. The residue was extracted by CH2Cl2 for 1 h and dried over sodium sulfate. The product was purified by chromatography using CH2Cl2 as the eluent to afford 4-(trifluorovinyloxy)benzyl alcohol as colorless oil (5.0 g, yield 68%). 1H NMR (CDCl3): δ 7.36 (d, J=8.8 Hz, 2H), 7.09 (d, J=8.8 Hz, 2H), 4.67 (s, 2H), 2.03 (s, 1H).
Quantity
35 mmol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
benzene ethanol
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([O:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1)=[C:3]([F:5])[F:4].[BH4-].[Na+]>C1C=CC=CC=1.C(O)C>[F:1][C:2]([O:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][OH:12])=[CH:9][CH:8]=1)=[C:3]([F:5])[F:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
35 mmol
Type
reactant
Smiles
FC(=C(F)F)OC1=CC=C(C=O)C=C1
Name
Quantity
1.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
benzene ethanol
Quantity
75 mL
Type
solvent
Smiles
C1=CC=CC=C1.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under reduced pressure, all the solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted by CH2Cl2 for 1 h
Duration
1 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(=C(F)F)OC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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